molecular formula (netpeptide)C84H147N35O25 B1578682 DOTA-Ubiquicidin (29-41) acetate

DOTA-Ubiquicidin (29-41) acetate

カタログ番号: B1578682
分子量: 2979.4
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DOTA-Ubiquicidin (29-41) acetate is a useful research compound. Its molecular formula is (netpeptide)C84H147N35O25 and its molecular weight is 2979.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

DOTA-Ubiquicidin (29-41) is a synthetic antimicrobial peptide fragment that can be radiolabeled with gallium-68 (68Ga) and used as a radiopharmaceutical for imaging bacterial infections with PET/CT . The compound, also known as 68Ga-DOTA-UBI, has been evaluated in preclinical and clinical studies for its potential in detecting Staphylococcus aureus (Staph-A) infections and differentiating them from sterile inflammation .

Scientific Research Applications

  • Radiopharmaceutical Synthesis and Stability: DOTA-Ubiquicidin (29-41) can be radiolabeled with 68Ga using an automated module . The resulting radiopharmaceutical, $$68Ga]Ga-DOTA-Ubiquicidin (29-41), remains stable in saline for up to 180 minutes and in rodent serum for up to 120 minutes, with radiochemical purities exceeding 99% and 95%, respectively .
  • In vitro Studies: In vitro studies have assessed the binding of $$68Ga]Ga-DOTA-Ubiquicidin (29-41) to rodent serum proteins, showing a binding value of 60.22 ± 2.96% at 30 minutes, which decreases to 44.06 ± 1.88% at 60 minutes .
  • Preclinical Imaging of Bacterial Infections: 68Ga-DOTA-Ubiquicidin (29–41) has been investigated for imaging Staphylococcus aureus infections in animal models . In vivo microPET/CT imaging in mice infected with Staphylococcus aureus showed rapid blood clearance, renal excretion, and reduced uptake in non-target organs . Higher uptake was observed at the infection site compared to non-target tissue .
  • Distinguishing Infection from Inflammation: 68Ga-DOTA-Ubiquicidin (29–41) has been evaluated for its ability to differentiate between bacterial infection and sterile inflammation in animal models . A study using a turpentine-induced inflammation model showed only mild uptake of 68Ga-DOTA-UBI at the inflammation site, which was rapidly washed out .
  • Clinical Imaging of Bacterial Infections: A clinical case study demonstrated the uptake of $$68Ga]Ga-DOTA-Ubiquicidin (29-41) by Staphylococcus aureus bacteria, indicating its potential for diagnosing infectious processes using PET/CT in humans .

Data from in vivo studies

ParameterDescription
Animal ModelBALB/c mice infected with methicillin-resistant Staphylococcus aureus (MRSA)
AdministrationIntravenous injection of $$68Ga]Ga-DOTA-UBI29-41 (~5 MBq/100 μL) through the caudal vein
Time Points30 and 60 minutes post-administration
BiodistributionFast blood clearance with urinary excretion in both healthy and infected animals . Reduced uptake in non-target organs .
Target-to-Non-Target RatioHigher uptake in the infected right thigh muscle compared to the contralateral thigh .
Uptake at Infection LesionsAvid uptake of the agent at the infection lesions within 6 minutes post-injection, increasing dramatically at 30 and 60 minutes post-injection .
Clearance from Soft TissuesFast clearance of the agent from other soft tissues .
Excretion88% of the injected activity dose was recovered in total urine, 120 minutes after injection .
Biological Half-Life in BloodModerate biologic half-life of 29 minutes for 68Ga-NOTA-UBI29-41 .

特性

分子式

(netpeptide)C84H147N35O25

分子量

2979.4

配列

Sequence: DOTA-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH, acetate salt

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。